オクタコサン酸メチル

説明

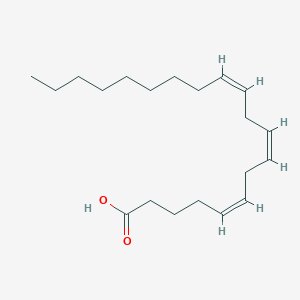

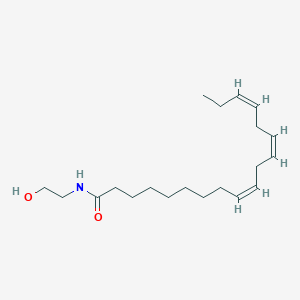

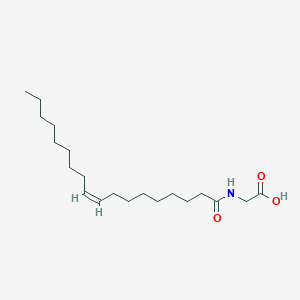

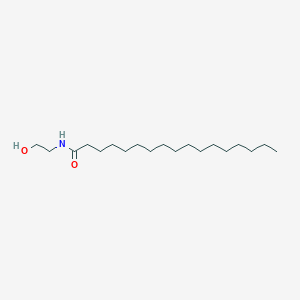

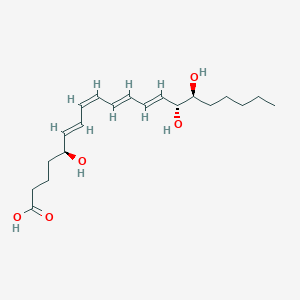

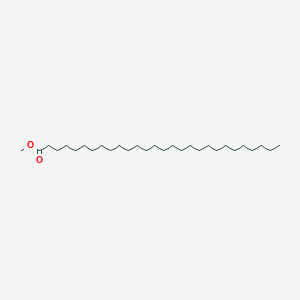

オクタコサノ酸メチルエステルは、メチルオクタコサノエートとしても知られており、非常に長い鎖を持つ脂肪酸メチルエステルです。これは、28個の炭素鎖を持つ飽和脂肪酸であるオクタコサノ酸の誘導体です。 この化合物は、転エステル化されたパーム油や微細藻類によって生成されるバイオディーゼルなど、天然資源に一般的に見られます .

2. 製法

合成経路と反応条件: オクタコサノ酸メチルエステルの合成は、通常、オクタコサノ酸とメタノールのエステル化反応によって行われます。この反応は、硫酸や塩酸などの酸触媒によって触媒されます。反応は、酸がエステル型に完全に変換されるように、還流条件下で行われます。

工業的生産方法: 工業的な環境では、オクタコサノ酸メチルエステルの生産は、天然の油脂の転エステル化によって達成できます。このプロセスでは、油に含まれるトリグリセリドとメタノールを、通常はメトキシドナトリウムまたは水酸化カリウムなどの触媒の存在下で反応させます。 反応は、エステルの収率を高めるために、高温高圧で行われます .

反応の種類:

酸化: オクタコサノ酸メチルエステルは、酸化反応を受けて対応するアルコールやケトンを生成することができます。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: エステルは、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、対応するアルコールに還元できます。

置換: 求核置換反応はエステル官能基で起こり、さまざまな誘導体の生成につながります。一般的な試薬には、ハロゲン化アルキルやアミンがあります。

一般的な試薬と条件:

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: 無水エーテル中での水素化リチウムアルミニウム。

置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。

主な生成物:

酸化: アルコールとケトン。

還元: 第一級アルコール。

置換: アルキルエステルとアミド

4. 科学研究への応用

オクタコサノ酸メチルエステルは、科学研究において幅広い用途があります。

化学: 脂肪酸メチルエステルの分析におけるガスクロマトグラフィーの標準として使用されます。

生物学: この化合物は、脂質代謝における役割とその細胞膜への影響について研究されています。

医学: 代謝性疾患の治療薬としての可能性を探るための研究が進行中です。

科学的研究の応用

Octacosanoic acid methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

Biology: The compound is studied for its role in lipid metabolism and its effects on cell membranes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders.

Industry: It is used in the production of biodiesel and as a lubricant in various industrial applications

作用機序

オクタコサノ酸メチルエステルの作用機序は、細胞膜の脂質二重層に組み込まれ、膜の流動性と透過性を影響を与えることに関係しています。また、脂質代謝に関与する特定の酵素と相互作用し、それらの活性を調節することもできます。 正確な分子標的と経路はまだ調査中ですが、脂肪酸の酸化と合成に関連する経路に影響を与えると考えられています .

類似の化合物:

ヘキサコサノ酸メチルエステル: 26個の炭素鎖を持つ脂肪酸メチルエステル。

ドコサノ酸メチルエステル: 22個の炭素鎖を持つ脂肪酸メチルエステル。

テトラコサノ酸メチルエステル: 24個の炭素鎖を持つ脂肪酸メチルエステル。

比較: オクタコサノ酸メチルエステルは、その長い炭素鎖により、独特の物理的および化学的特性を備えています。短鎖脂肪酸メチルエステルと比較して、融点と沸点がより高く、高い熱安定性が要求される用途に適しています。 その長い鎖は、溶解性と生物膜との相互作用にも影響を与え、特定の研究や工業用途において独自の利点を提供します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of octacosanoic acid methyl ester typically involves the esterification of octacosanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In industrial settings, the production of octacosanoic acid methyl ester can be achieved through the transesterification of natural oils and fats. This process involves reacting the triglycerides present in oils with methanol in the presence of a catalyst, usually sodium methoxide or potassium hydroxide. The reaction is conducted at elevated temperatures and pressures to enhance the yield of the ester .

Types of Reactions:

Oxidation: Octacosanoic acid methyl ester can undergo oxidation reactions to form corresponding alcohols and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Alcohols and ketones.

Reduction: Primary alcohols.

Substitution: Alkyl esters and amides

類似化合物との比較

Hexacosanoic acid methyl ester: A 26-carbon chain fatty acid methyl ester.

Docosanoic acid methyl ester: A 22-carbon chain fatty acid methyl ester.

Tetracosanoic acid methyl ester: A 24-carbon chain fatty acid methyl ester.

Comparison: Octacosanoic acid methyl ester is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Compared to shorter-chain fatty acid methyl esters, it has higher melting and boiling points, making it suitable for applications requiring high thermal stability. Its longer chain also affects its solubility and interaction with biological membranes, providing unique advantages in certain research and industrial applications .

特性

IUPAC Name |

methyl octacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHOYAKAFALNQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204204 | |

| Record name | Methyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Methyl octacosanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55682-92-3 | |

| Record name | Methyl octacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55682-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl octacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octacosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL OCTACOSANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S906Z1UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。